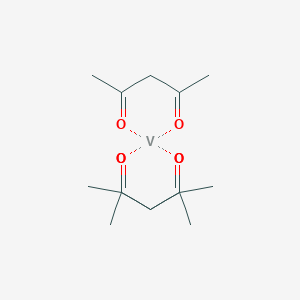

Vanadium, tris(2,4-pentanedionato-kO,kO')-, (OC-6-11)-

Description

Properties

CAS No. |

13476-99-8 |

|---|---|

Molecular Formula |

C15H21O6V-3 |

Molecular Weight |

348.26 g/mol |

IUPAC Name |

tris((E)-4-oxopent-2-en-2-olate);vanadium |

InChI |

InChI=1S/3C5H8O2.V/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/p-3/b3*4-3+; |

InChI Key |

MFWFDRBPQDXFRC-MUCWUPSWSA-K |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[V] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[V] |

Other CAS No. |

13476-99-8 |

physical_description |

Blue powder; [MSDSonline] |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Synonyms |

Tris(2,4-pentanedionato)vanadium; (OC-6-11)-tris(2,4-pentanedionato-O,O’)vanadium; _x000B_(OC-6-11)-tris(2,4-pentanedionato-κO,κO’)vanadium; NSC 177701; Tris(2,4-pentanedionato)vanadium; Tris(acetylacetonato)vanadium; Tris(acetylacetonato)vanadium(III); Va |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Vanadium Tris Acetylacetonate

Conventional Laboratory Synthesis Approaches

The conventional synthesis of Vanadium(III) tris(acetylacetonate) often involves the reduction of a higher oxidation state vanadium compound in the presence of acetylacetone (B45752) (Hacac).

Several variations on this theme exist, primarily differing in the choice of reducing agent and reaction conditions. For instance, different protocols utilize varying excesses of reagents like sulfuric acid and ethanol (B145695) to optimize the reduction step. up.pt The reaction is typically heated under reflux to ensure completion. magritek.com

The following table summarizes a common conventional synthesis route:

| Step | Reagents | Conditions | Observation |

| 1. Reduction | Vanadium pentoxide (V₂O₅), Sulfuric Acid (H₂SO₄), Ethanol (C₂H₅OH) | Reflux for 90 minutes | A dark blue-green solution forms. magritek.com |

| 2. Chelation | Acetylacetone (C₅H₈O₂) | Stirring | The solution is cooled before adding acetylacetone. magritek.com |

| 3. Precipitation | Ammonia solution (NH₃) or Sodium Carbonate (Na₂CO₃) | Neutralize the solution, then cool in an ice bath | A precipitate of V(acac)₃ forms. magritek.com |

| 4. Isolation | Buchner filtration | Wash with cold water | The solid product is collected. magritek.com |

Mechanochemical Synthesis Techniques for Vanadium(III) β-Diketonates

Mechanochemical synthesis offers a solvent-free, environmentally conscious alternative to conventional solution-based methods. nih.govacs.org This solid-phase technique utilizes mechanical energy, typically from a vibration ball mill, to drive chemical reactions between solid reactants. researchgate.net

For Vanadium(III) tris(acetylacetonate), the synthesis involves the direct reaction of vanadium(III) chloride (VCl₃) with an alkali metal salt of acetylacetone, such as sodium acetylacetonate (B107027) (Na(acac)). researchgate.netrcsi.science The solid reactants are charged into a stainless steel reactor along with steel balls. researchgate.net The reactor is then subjected to high-frequency vibration, which provides the energy for the reaction to occur. researchgate.net The reaction can be represented as:

VCl₃ + 3Na(acac) → V(acac)₃ + 3NaCl

The progress of the reaction can be monitored by changes in the color of the reaction mixture, which typically turns from yellowish-gray to brown, and by infrared (IR) spectroscopy. researchgate.net Studies have shown that the conversion rate to the final product increases with the duration of the mechanical treatment, with yields ranging from 43% to 85% after 1 to 3 hours. nih.govacs.orgresearchgate.net The final product is then isolated from the reaction mixture, which also contains the sodium chloride byproduct, via vacuum sublimation or extraction. researchgate.net This method is also applicable to the synthesis of other vanadium(III) β-diketonates. researchgate.net

The following table compares key aspects of conventional and mechanochemical synthesis of V(acac)₃:

| Feature | Conventional Synthesis | Mechanochemical Synthesis |

| Starting Materials | V₂O₅, H₂SO₄, Ethanol, Hacac | VCl₃, Sodium acetylacetonate |

| Solvent Use | Requires aqueous and organic solvents | Solvent-free reaction; solvent may be used for extraction researchgate.net |

| Reaction Time | Several hours, including reflux | 1–3 hours of mechanical treatment nih.govacs.orgresearchgate.net |

| Purification | Recrystallization | Vacuum sublimation or extraction researchgate.net |

| Yield | Can be up to 85% guidechem.com | 43–85% nih.govacs.org |

| Environmental Impact | Generates acidic and organic waste | Minimal waste generation researchgate.net |

Radiolabeling Methodologies for Isotopic Tracer Studies

Radiolabeling of vanadium complexes is essential for performing kinetic analyses and biodistribution studies using techniques like Positron Emission Tomography (PET). The isotope Vanadium-48 (⁴⁸V), a positron emitter, is particularly useful for these applications.

The production of ⁴⁸V is typically achieved by proton bombardment of a natural titanium foil. This process creates several vanadium isotopes, from which ⁴⁸V must be separated and purified. The purification involves several stages to remove the titanium target material and other metallic contaminants. A key step is the use of a Chelex column to bind and separate the vanadium ions. uchicago.edu

Once the purified ⁴⁸V is obtained in an aqueous solution (as ⁴⁸VCl₃ or similar), it can be used to synthesize the radiolabeled vanadium tris(acetylacetonate). The synthesis would follow a microscale adaptation of a conventional method. The aqueous ⁴⁸V solution is reacted with acetylacetone under controlled pH conditions. The resulting ⁴⁸V₃ complex must then be purified, for example, using a C-18 cartridge to separate the desired product from unreacted precursors and impurities. uchicago.edu The entire process, from production to purification, must be handled with appropriate radiological safety measures. The final product's purity and specific activity are critical for its use in tracer studies. uchicago.edu

High Purity Synthesis and Purification Strategies for Research Applications

Achieving high purity is crucial for many research applications of Vanadium(III) tris(acetylacetonate), such as in catalysis and materials science. wikipedia.orgstrem.com Impurities can significantly affect the material's properties and reactivity. The primary methods for purifying V(acac)₃ are recrystallization and vacuum sublimation. researchgate.net

Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For V(acac)₃, suitable solvents include acetone, chloroform, or mixtures like dichloromethane (B109758) and petroleum ether. up.ptlookchem.com The crude product is dissolved in a minimum amount of hot solvent, and the solution is then filtered to remove any insoluble impurities. Upon cooling, the purified V(acac)₃ crystallizes out of the solution, leaving the more soluble impurities behind. The crystals are then collected by filtration. up.pt

Vacuum Sublimation: This method is particularly effective for separating V(acac)₃ from non-volatile impurities, such as the sodium chloride byproduct from mechanochemical synthesis. researchgate.net The crude solid is heated under a high vacuum (e.g., 0.1 mmHg). researchgate.net Vanadium(III) tris(acetylacetonate) has a relatively low melting point (around 184-190°C) and will sublime, turning directly from a solid to a gas. wikipedia.orgresearchgate.net The gaseous V(acac)₃ is then condensed on a cold surface, forming pure crystals, while the non-volatile impurities remain in the original container. Sublimation is often the final purification step in mechanochemical preparations, yielding a high-purity product. researchgate.net

The choice of purification method depends on the nature of the impurities and the scale of the preparation. For research-grade material, a combination of methods may be employed to ensure the highest possible purity. strem.com

Coordination Chemistry and Molecular Architecture of Vanadium Tris Acetylacetonate

Structural Isomerism and Conformational Analysis

The coordination of three bidentate acetylacetonate (B107027) ligands around the central vanadium atom leads to an octahedral geometry. This arrangement gives rise to the possibility of geometrical and optical isomerism.

Geometrical Isomers: For a tris(bidentate)metal complex, two geometrical isomers are possible: facial (fac) and meridional (mer). In the fac isomer, the three oxygen atoms of one type from the three ligands are located on one face of the octahedron, while in the mer isomer, they lie in a plane that bisects the molecule.

Crystallographic Modifications: V(acac)₃ is known to crystallize in at least two different forms, which exhibit slight variations in their structural parameters. berkeley.edu These polymorphs demonstrate the conformational flexibility of the molecule in the solid state. researchgate.net

The molecule possesses an idealized D₃ symmetry. wikipedia.org This high symmetry indicates that the three acetylacetonate ligands are arranged in a propeller-like fashion around the vanadium center.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁O₆V nist.gov |

| Coordination Geometry | Distorted Octahedral berkeley.edu |

| Point Group (Idealized) | D₃ wikipedia.org |

Ligand Field Theory and Electronic Structure Elucidation

The electronic properties of Vanadium tris(acetylacetonate) can be understood through Ligand Field Theory. The vanadium(III) center has a d² electron configuration. In an octahedral ligand field created by the six oxygen donor atoms of the acetylacetonate ligands, the five d-orbitals split into two energy levels: a lower energy t₂g set (dxy, dyz, dxz) and a higher energy eg set (dx²-y², dz²).

The two d-electrons of the V(III) ion occupy the lower energy t₂g orbitals with parallel spins, resulting in a triplet ground state (S=1). wikipedia.orgacs.org This paramagnetic nature is a key characteristic of the compound. wikipedia.org

Advanced spectroscopic techniques have been employed to probe the electronic structure in detail. High-field electron paramagnetic resonance (HFEPR) and magnetic circular dichroism (MCD) spectroscopies have been used to determine the spin Hamiltonian parameters, such as the zero-field splitting (zfs) parameters D and E, which describe the splitting of the triplet ground state in the absence of an external magnetic field. acs.org

| Parameter | Value | Technique |

|---|---|---|

| Electron Configuration | d² | - |

| Ground State | Triplet (S=1) wikipedia.orgacs.org | - |

| D (Zero-field splitting) | +7.470(1) cm⁻¹ acs.org | HFEPR |

| E (Zero-field splitting) | +1.916(1) cm⁻¹ acs.org | HFEPR |

| gₓ | 1.833(4) acs.org | HFEPR |

| gᵧ | 1.72(2) acs.org | HFEPR |

| g₂ | 2.03(2) acs.org | HFEPR |

Stereochemical Aspects and Chiral Properties

The D₃ symmetry of Vanadium tris(acetylacetonate) makes it a chiral molecule. The arrangement of the three acetylacetonate ligands around the vanadium center can be either left-handed (Λ) or right-handed (Δ), leading to the existence of a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other.

The synthesis of V(acac)₃ typically results in a racemic mixture, containing equal amounts of the Λ and Δ isomers. The separation of these enantiomers is a challenging task but is crucial for applications where stereochemistry is important, such as in asymmetric catalysis.

Solution-Phase Behavior and Speciation Studies

While Vanadium tris(acetylacetonate) is stable in non-polar organic solvents, its behavior in the presence of coordinating solvents, water, or other reagents can be complex. In aqueous environments, vanadium complexes are known to undergo hydrolysis and potential changes in oxidation state. mdpi.com

Studies on related vanadyl acetylacetonate complexes show that hydrolysis can occur in a stepwise manner. chemicalbook.com Although V(acac)₃ is generally insoluble in water, its speciation in mixed solvent systems or in the presence of biological media can be intricate. For instance, in biological environments, V(acac)₃ can be oxidized to vanadyl(IV) species. nih.govnih.gov Paramagnetic ¹H NMR spectroscopy has been utilized to study the formation of V(III) complexes in aqueous solutions, indicating that complex speciation can occur. researchgate.netfigshare.com

Interactions with Diverse Ligand Systems

The vanadium center in V(acac)₃ can interact with other ligands, leading to the formation of adducts or ligand substitution products. For example, vanadyl acetylacetonate, a related compound, forms adducts with nitrogen-containing donor bases like pyridine. wikipedia.orgosti.gov

In some reactions, the acetylacetonate ligands can be displaced by other chelating ligands. For instance, the reaction of vanadyl acetylacetonate with 2-mercaptophenol (B73258) in the presence of a base results in the displacement of the acetylacetonate ligands and the vanadyl oxygen to form a tris(2-mercaptophenolato)vanadate(IV) complex. nih.gov The interaction with proteins can also lead to the formation of adducts where the vanadium moiety binds to the protein. nih.govfrontiersin.org

Interconversion of Vanadium Oxidation States in Coordination Complexes

Vanadium is well-known for its ability to exist in multiple stable oxidation states, most commonly +2, +3, +4, and +5, each with a characteristic color in solution. libretexts.orgchemguide.co.ukwou.edulibretexts.org The V(III) center in Vanadium tris(acetylacetonate) can be readily oxidized or reduced.

Oxidation: V(acac)₃ can be oxidized to the corresponding vanadium(IV) or vanadium(V) species. In biological systems, V(III)(acac)₃ is oxidized to V(IV)O(acac)⁺ and V(IV)O(acac)₂. nih.govnih.gov Air oxidation can also lead to the formation of vanadium(IV) and subsequently vanadium(V) species, a process that can be influenced by the solvent and other components in the solution. chemicalbook.comchemguide.co.uk

Reduction: The V(III) state can be reduced to the V(II) state, although this state is generally less stable and easily re-oxidized. chemguide.co.uk

The interconversion between these oxidation states is a key feature of vanadium chemistry and is often exploited in catalytic applications where the vanadium complex acts as a redox mediator. nih.gov For example, V(acac)₃ has been used as a catalyst in lithium-oxygen batteries, where it facilitates both the reduction of oxygen during discharge and the oxidation of lithium peroxide during charge. nih.gov The redox potential of the V(III)/V(II) couple is influenced by the nature of the ligands coordinated to the vanadium center. researchgate.net

Advanced Spectroscopic Characterization Techniques for Vanadium Tris Acetylacetonate

Electronic Absorption and Magnetic Circular Dichroism (MCD) Spectroscopy

The electronic structure of Vanadium tris(acetylacetonate) has been probed using a combination of electronic absorption and Magnetic Circular Dichroism (MCD) spectroscopy. These techniques provide insight into the ligand field (LF) and charge-transfer (CT) transitions within the molecule.

The electronic absorption spectrum of V(acac)3 is characterized by distinct bands corresponding to electronic transitions. Two ligand field bands are observed at approximately 13,500 cm⁻¹ and 20,000 cm⁻¹. berkeley.edu MCD spectroscopy, which measures the differential absorption of left and right circularly polarized light in a magnetic field, offers a more detailed interpretation of these transitions. The MCD spectrum helps to resolve overlapping bands and provides information on the symmetry and angular momentum of the excited states. berkeley.edursc.org For V(acac)3, the MCD data reveals that the band around 20,000 cm⁻¹ is composed of two transitions with a splitting of about 900 cm⁻¹. berkeley.edu This detailed analysis is crucial for understanding the trigonal distortion around the V(III) ion in its pseudo-octahedral geometry. berkeley.edu

| Spectroscopic Data | V(acac)3 |

| Ligand Field Bands (cm⁻¹) | 13,500, ~20,000 |

| Splitting of ~20,000 cm⁻¹ band (cm⁻¹) | ~900 |

This table summarizes the key electronic transition data for Vanadium tris(acetylacetonate) obtained from electronic absorption and MCD spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Vibrational Circular Dichroism (VCD)

Vibrational spectroscopy provides a window into the bonding and structural arrangement of the acetylacetonate (B107027) ligands around the vanadium center. Infrared (IR) spectroscopy is a fundamental tool for identifying the vibrational modes of V(acac)3. The IR spectrum exhibits characteristic absorption bands for the acetylacetonate ligand, including vibrations associated with C-O and C-C stretching, as well as M-O (metal-oxygen) stretching modes. researchgate.net The position of the M-O stretching vibration is sensitive to the mass and properties of the central metal ion. researchgate.net In the IR spectrum of V(acac)3, a notable absorption band appears at 611 cm⁻¹, which is attributed to the MOCCγ and OCCmH torsional vibrations and is absent in the spectra of several other first-row transition metal tris(acetylacetonates). researchgate.net

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. For chiral molecules, VCD provides detailed stereochemical information. While V(acac)3 itself is not chiral, theoretical studies on analogous tris(acetylacetonato)metal(III) complexes demonstrate the potential of VCD to probe the absolute configuration and solution conformation of such molecules. nih.govacs.orgrsc.org The technique is particularly sensitive to the contributions of low-lying excited states, which can be significant for paramagnetic complexes like V(acac)3. nih.gov

| Vibrational Mode | Frequency (cm⁻¹) |

| M-O Stretching and other vibrations | 200-1600 |

| MOCCγ and OCCmH Torsional Vibrations | 611 |

This table presents characteristic infrared absorption bands for Vanadium tris(acetylacetonate).

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species. However, the V(III) ion in Vanadium tris(acetylacetonate) is an integer-spin (S=1) system, which often presents challenges for conventional EPR due to large zero-field splitting (ZFS). nih.gov High-Frequency and -Field EPR (HFEPR) is required to effectively study such systems. nih.gov

HFEPR studies on solid samples of V(acac)3 have successfully determined a precise set of spin Hamiltonian parameters. acs.org These parameters include the axial (D) and rhombic (E) zero-field splitting parameters and the g-values, which describe the interaction of the electron spin with the external magnetic field. The analysis of the field dependence of HFEPR resonances yielded these crucial parameters, which are fundamental to understanding the magnetic anisotropy and the electronic ground state of the complex. acs.org

| Spin Hamiltonian Parameter | Value |

| D (cm⁻¹) | +7.470(1) |

| E (cm⁻¹) | +1.916(1) |

| gₓ | 1.833(4) |

| gᵧ | 1.72(2) |

| g₂ | 2.03(2) |

This interactive table displays the spin Hamiltonian parameters for Vanadium tris(acetylacetonate) as determined by High-Field EPR spectroscopy. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Investigations

While NMR spectroscopy is typically associated with diamagnetic compounds, it can be a powerful tool for investigating paramagnetic molecules like Vanadium tris(acetylacetonate). mcmaster.ca The presence of unpaired electrons on the V(III) center causes large shifts and broadening of the NMR signals, an effect known as the paramagnetic or isotropic shift. mcmaster.carsc.org These shifts provide direct information about the distribution of unpaired electron spin density throughout the ligand framework. rsc.orgacs.org

Both proton (¹H) and carbon-13 (¹³C) NMR spectra of V(acac)3 have been reported. mcmaster.caumanitoba.ca The proton NMR spectrum shows two well-separated, low-field shifted signals corresponding to the methyl (CH₃) and methine (CH) protons of the acetylacetonate ligand. mcmaster.ca Similarly, the solid-state ¹³C NMR spectrum displays distinct signals for the carbonyl, methine, and methyl carbons. umanitoba.ca The relative ordering of these signals on the frequency scale is consistent, with the carbonyl carbon experiencing the highest frequency shift. umanitoba.ca These large isotropic shifts are primarily attributed to the contact interaction, which arises from the delocalization of unpaired electron spin from the metal onto the ligand atoms. mcmaster.ca

| Nucleus | Functional Group | Relative Shift Order |

| ¹³C | Carbonyl (C=O) | Highest Frequency Shift |

| ¹³C | Methine (CH) | Intermediate Shift |

| ¹³C | Methyl (CH₃) | Smallest Shift |

| ¹H | Methyl (CH₃) | Low Field Shift |

| ¹H | Methine (CH) | Low Field Shift |

This table outlines the relative chemical shifts observed in the NMR spectra of paramagnetic Vanadium tris(acetylacetonate). umanitoba.ca

X-ray Absorption and Emission Spectroscopy for Metal Center Characterization

X-ray Absorption Spectroscopy (XAS) is a technique that provides element-specific information about the local geometric and electronic structure of the absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For vanadium complexes, the V K-edge XANES spectra are highly sensitive to the oxidation state and coordination geometry of the vanadium center. mdpi.comresearchgate.net The energy and intensity of pre-edge features in the XANES spectrum can be correlated with the oxidation state (e.g., V(III), V(IV), V(V)) and the coordination number and symmetry (e.g., tetrahedral, square pyramidal, octahedral) of the vanadium ion. mdpi.comresearchgate.net The EXAFS region provides information about the bond distances and coordination numbers of the atoms immediately surrounding the vanadium center. rsc.orgrsc.org While specific, detailed XAS data for V(acac)3 is not extensively published in readily available literature, the application of these techniques to various vanadium oxides and coordination complexes demonstrates their power in characterizing the metal center's environment. rsc.orgrsc.org For instance, analysis of XANES spectra can distinguish between tetrahedral VO₄ and square pyramidal vanadate (B1173111) species on different catalyst supports. rsc.org

Electrochemical Properties and Redox Chemistry of Vanadium Tris Acetylacetonate

Redox Couples and Multi-Electron Transfer Processes

The electrochemical activity of Vanadium tris(acetylacetonate) is centered around the vanadium metal center, which can exist in multiple oxidation states. In non-aqueous electrolytes, V(acac)₃ primarily utilizes two distinct and reversible one-electron redox couples. researchgate.netmdpi.com These are the V(III)/V(II) couple, corresponding to the reduction of the vanadium center, and the V(III)/V(IV) couple, corresponding to its oxidation. mdpi.comescholarship.org

The potential for utilizing two-electron-transfer redox reactions per vanadium ion has been explored as a pathway to increase the energy density of redox flow batteries. osti.govnih.gov This involves accessing both the V³⁺/V⁴⁺ and V²⁺/V³⁺ redox couples within the same system. nih.gov The ability to reversibly access these multiple oxidation states is a key feature of the V(acac)₃ system. However, the stability of the complex in each oxidation state is crucial for long-term cycling and performance. researchgate.net Studies have shown that while the parent V(III) species may be stable, the charged species, particularly in the oxidized state, can be prone to degradation. researchgate.net

Cyclic Voltammetry and Electrochemical Kinetics

Cyclic voltammetry (CV) is a fundamental technique used to characterize the electrochemical behavior of V(acac)₃. CV studies reveal the potentials at which the redox reactions occur and provide insight into the kinetics of electron transfer. In various non-aqueous solvents like acetonitrile (B52724) (ACN) and dimethyl sulfoxide (B87167) (DMSO), V(acac)₃ exhibits two quasi-reversible redox events corresponding to the V(II)/V(III) and V(III)/V(IV) couples. escholarship.orgresearchgate.net

The term "quasi-reversible" indicates that the electron transfer kinetics are not infinitely fast. This is observed in CV experiments as an increase in the peak separation (ΔEₚ) between the anodic and cathodic peaks with increasing scan rate. escholarship.org The kinetics of the redox reactions are influenced by several factors, including the solvent, the supporting electrolyte, and the electrode material. escholarship.orgnih.govuky.edu For instance, the solvent can affect the stability of the different oxidation states and the rate of electron transfer. escholarship.org

Research investigating the relationship between solvent properties and electrochemical parameters has shown that the performance and kinetics of V(acac)₃ are directly related to the properties of the solvent used. escholarship.org The diffusion coefficients of the vanadium species, which are critical for mass transport in an electrochemical cell, can be determined from cyclic voltammetry and rotating disk electrode experiments. escholarship.org

Below is a table summarizing key electrochemical parameters for V(acac)₃ in various solvents, as determined by cyclic voltammetry.

| Solvent | Redox Couple | E½ (V vs. Fc/Fc⁺) | ΔEₚ (mV at 100 mV/s) | Diffusion Coefficient (D) (cm²/s) |

| Acetonitrile (ACN) | V(II)/V(III) | -2.08 | 130 | 8.8 x 10⁻⁶ |

| V(III)/V(IV) | -0.11 | 120 | 8.8 x 10⁻⁶ | |

| Dimethyl Sulfoxide (DMSO) | V(II)/V(III) | -1.86 | 200 | 2.1 x 10⁻⁶ |

| V(III)/V(IV) | 0.04 | 120 | 2.1 x 10⁻⁶ | |

| Propylene Carbonate (PC) | V(II)/V(III) | -1.99 | 150 | 2.0 x 10⁻⁶ |

| V(III)/V(IV) | 0.02 | 120 | 2.0 x 10⁻⁶ | |

| N,N-Dimethylformamide (DMF) | V(II)/V(III) | -1.88 | 210 | 3.6 x 10⁻⁶ |

| V(III)/V(IV) | 0.02 | 120 | 3.6 x 10⁻⁶ |

Data compiled from various electrochemical studies. escholarship.org E½ is the half-wave potential, and ΔEₚ is the peak separation.

Applications in Non-Aqueous Redox Flow Batteries

Vanadium tris(acetylacetonate) is a prominent candidate for the active species in non-aqueous redox flow batteries (NRFBs). researchgate.netmdpi.com NRFBs are attractive for grid-scale energy storage because they offer the potential for higher cell voltages (>2 V) and, consequently, higher energy densities compared to their aqueous counterparts. researchgate.netmdpi.com

In a V(acac)₃-based NRFB, the electrolyte typically consists of V(acac)₃ dissolved in an organic solvent, such as acetonitrile, with a supporting electrolyte like tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF₄). mdpi.com The system operates using the V(II)/V(III) and V(III)/V(IV) redox couples, providing a theoretical cell voltage of around 2.2 V. researchgate.net

Prototype V(acac)₃ NRFBs have demonstrated high coulombic efficiencies, often exceeding 90%, but the energy efficiency and long-term cycling stability remain areas of active research. researchgate.netresearchgate.net The choice of membrane or separator is also critical to prevent crossover of the active species while allowing for efficient ion transport. researchgate.net

Mechanistic Investigations of Ligand Exchange Reactions in Vanadium Tris Acetylacetonate Complexes

Kinetic Studies and Rate Law Determination

Kinetic investigations into the isotopic ligand exchange of vanadium tris(acetylacetonate) in acetylacetone (B45752) (Hacac) have revealed a complex dependence on the reaction conditions. The exchange process is slow enough to be monitored using conventional techniques and occurs without significant side reactions between 25-40 °C.

One of the key findings is the influence of water on the reaction rate. The experimentally determined rate law is a two-term expression that accounts for both a water-independent and a water-dependent pathway lookchem.com:

Rate = (k₁ + k₂[H₂O])[V(acac)₃]

Further studies on the replacement of acetylacetone with deuteroacetylacetone have shown that the reaction kinetics can also be described by terms that are zero-order and first-order with respect to the concentration of the incoming ligand researchgate.net. This dual dependence suggests a complex interplay of mechanistic steps, where a pathway independent of the incoming ligand's concentration (zero-order) coexists with a pathway that is directly dependent on it (first-order).

The kinetic parameters for the ligand exchange in acetylacetone have been determined, providing quantitative insight into the reaction's energetics.

Table 1: Kinetic Data for Ligand Exchange of V(acac)₃ in Acetylacetone

| Parameter | Value | Units |

|---|---|---|

| k₁ (at 25 °C) | 1.36 x 10⁻⁴ | s⁻¹ |

| k₂ (at 25 °C) | 6.6 x 10⁻⁴ | M⁻¹s⁻¹ |

| ΔH₁‡ | 17.5 ± 0.4 | kcal mol⁻¹ |

| ΔS₁‡ | -17.5 ± 1.3 | cal K⁻¹mol⁻¹ |

| ΔH₂‡ | 18.0 ± 1.3 | kcal mol⁻¹ |

| ΔS₂‡ | -12.6 ± 1.3 | cal K⁻¹mol⁻¹ |

Data sourced from Watanabe, Kido, and Saito (1981). lookchem.com

The negative values for the entropy of activation (ΔS‡) for both pathways are significant. A negative ΔS‡ suggests a more ordered transition state compared to the reactants, which is a hallmark of an associative mechanism where the incoming ligand binds to the metal center before the departure of the leaving group.

Proton Transfer and Catalysis by Acid/Base Species

The ligand exchange reactions of V(acac)₃ are highly sensitive to the presence of acidic or basic species. Research has consistently shown that these reactions are markedly catalyzed by acids and, conversely, inhibited by bases researchgate.net. This catalytic behavior points to the crucial role of proton transfer in facilitating the exchange process.

The acetylacetonate (B107027) ligand, when coordinated to the metal center, has a central carbon atom (the γ-carbon) that can be protonated. It is proposed that acid catalysis proceeds via the protonation of one of the coordinated acetylacetonate ligands. This protonation would weaken the vanadium-oxygen bond, making the ligand more susceptible to dissociation from the metal center. The initial step in acid-catalyzed exchange likely involves the protonation of the ligand, which facilitates the subsequent steps of the exchange mechanism.

Conversely, the inhibition by bases can be understood by their ability to neutralize any adventitious acid catalysts present in the reaction medium. By removing protons, bases prevent the protonation of the coordinated ligand, thereby slowing down the rate-determining step that involves the weakening of the V-O bond.

The solvent itself, particularly the enol tautomer of acetylacetone, is believed to play a role in this process. A linear relationship between the exchange rate and the concentration of the enol tautomer of free acetylacetone suggests its direct participation in the exchange, likely acting as the incoming nucleophile and potentially as a proton donor.

Proposed Mechanisms: Associative, Dissociative, and Interchange Pathways

For octahedral complexes like V(acac)₃, ligand substitution can theoretically proceed through several mechanistic pathways:

Dissociative (D) Mechanism: This is a two-step process where the leaving ligand first dissociates to form a five-coordinate intermediate, which is then rapidly attacked by the incoming ligand. This pathway is characterized by a positive entropy of activation.

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first coordinates to the metal center to form a seven-coordinate intermediate. The leaving group then departs from this intermediate. This pathway is typically associated with a negative entropy of activation.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a discrete intermediate. The interchange mechanism can have associative character (Iₐ) if bond formation with the incoming ligand is more advanced in the transition state, or dissociative character (Iₔ) if bond-breaking of the leaving group is more advanced.

Based on the available kinetic data, particularly the negative entropies of activation (ΔS‡), an associative or, more likely, an associative interchange (Iₐ) mechanism is proposed for the ligand exchange in V(acac)₃ lookchem.com. The formation of a more ordered seven-coordinate transition state, where the incoming ligand associates with the vanadium center before the original ligand fully departs, is consistent with the observed negative ΔS‡ values. For a d² system like V(III), an associative pathway is considered favorable as it avoids the formation of a potentially less stable five-coordinate intermediate that would result from a dissociative pathway. The dependence of the rate on the concentration of the incoming ligand further supports an associative-type mechanism.

Role of Intermediate Structures (e.g., Dangling Ligand Intermediate)

A key feature of the proposed associative mechanism for V(acac)₃ ligand exchange is the formation of an intermediate where one of the bidentate acetylacetonate ligands becomes monodentate. This structure is often referred to as a "dangling ligand" or "one-ended" intermediate lookchem.comresearchgate.net.

The proposed sequence of events is as follows:

The incoming nucleophile (either an enol tautomer of Hacac or a water molecule) attacks the vanadium center.

This attack promotes the partial dissociation of one of the existing acetylacetonate ligands, where one of the two V-O bonds breaks. The acetylacetonate ligand remains attached to the vanadium center by only one oxygen atom, "dangling" from the complex.

This creates a vacant coordination site, stabilizing the now seven-coordinate intermediate.

The rate-determining step is believed to be the formation of this intermediate containing the one-ended acetylacetonate ligand and the incoming nucleophile lookchem.com.

From this intermediate, the exchange can be completed by the full departure of the original acetylacetonate ligand and the formation of a bidentate bond with the new ligand.

This dangling ligand intermediate is a crucial concept as it provides a lower-energy pathway for substitution in chelate complexes compared to the complete dissociation of a bidentate ligand in a single step.

Comparison with Intramolecular Isomerization Processes

In addition to intermolecular ligand exchange, tris-chelate complexes like V(acac)₃ can undergo intramolecular rearrangement or isomerization processes. These processes, which involve the interconversion of optical isomers (Δ and Λ enantiomers), can occur through non-bond-rupturing twist mechanisms or through mechanisms involving bond rupture to form an intermediate, similar to the dangling ligand intermediate discussed for ligand exchange.

A significant finding in the study of V(acac)₃ is that the rates of ligand exchange are much slower than the rates of intramolecular isomerization researchgate.netcdnsciencepub.com. This observation has important mechanistic implications. It strongly suggests that the pathways for the two processes are distinct.

Catalytic Applications and Reaction Mechanisms of Vanadium Tris Acetylacetonate

Olefin Polymerization and Copolymerization Catalysis

Vanadium tris(acetylacetonate) serves as a common precatalyst in the production of ethylene-propylene-diene monomer (EPDM) polymers. wikipedia.org In combination with organoaluminum compounds, V(acac)₃ forms active catalytic systems for the polymerization and copolymerization of olefins. For instance, when paired with diethylaluminum chloride (Et₂AlCl), V(acac)₃ catalyzes the copolymerization of ethylene and propylene to produce amorphous copolymers. giulionatta.itacs.org The presence of a halogen atom in either the vanadium compound or the organoaluminum cocatalyst is crucial for catalytic activity. giulionatta.it

These vanadium-based catalysts are particularly valued for their ability to produce amorphous polymers and for their unique characteristics in olefin polymerization, such as yielding polyethylene with a high molecular weight. rsc.org The catalyst system of V(acac)₃ and Et₂AlCl has also been employed in the terpolymerization of α,ω-dienes (like 1,5-hexadiene and 1,7-octadiene) with ethylene and cyclic olefins. acs.org This process yields high molecular weight polyolefins with valuable properties, including subambient glass transition temperatures and sites for post-polymerization functionalization. acs.org

The activity of these catalytic systems can be influenced by the reaction conditions. For the V(acac)₃-Al(C₂H₅)₂Cl system, the catalyst's activity decreases rapidly at 25°C but is more stable at temperatures below 0°C. acs.org

| Catalyst System | Monomers | Resulting Polymer | Key Characteristics |

|---|---|---|---|

| V(acac)₃ / Et₂AlCl | Ethylene, Propylene | Amorphous Ethylene-Propylene Copolymer | Up to 80% ethylene content, completely extractable with heptane. giulionatta.itacs.org |

| V(acac)₃ | Ethylene, Propylene, Diene | EPDM | Common precatalyst in commercial production. wikipedia.orgwikipedia.org |

| Imido Vanadium Complex (derived from V(acac)₃ chemistry) / Et₂AlCl / ETA | Ethylene, 1,5-Hexadiene | Ethylene/1,5-Hexadiene Copolymer | High molecular weight (Mw = 123 × 10³ g mol⁻¹), unimodal molecular weight distribution. acs.org |

Oxidation Reactions: Sulfoxidation and Epoxidation Processes

Vanadium tris(acetylacetonate) and its related compound, vanadyl acetylacetonate (B107027) [VO(acac)₂], are effective catalysts for various oxidation reactions, particularly in the presence of peroxide oxidants like tert-butyl hydroperoxide (TBHP). guidechem.com

Sulfoxidation: V(acac)₃ acts as an oxygenation co-catalyst that can selectively oxidize thioethers to sulfoxides at room temperature, achieving yields of over 90%. guidechem.com When supported on porous titanium oxide, this heterogeneous catalyst system, in conjunction with TBHP, demonstrated 100% selectivity in the oxidation of phenyl sulfides to sulfoxides. The catalyst also showed good reusability, with no significant decrease in yield after five cycles. guidechem.com

Epoxidation: Vanadium-catalyzed epoxidations are particularly noted for their high selectivity with allylic alcohols. wikipedia.org The VO(acac)₂/TBHP system is a widely used procedure for the stereoselective epoxidation of acyclic homoallylic alcohols. nih.gov This system is effective for cis and terminal homoallylic alcohols, favoring the formation of the C2-anti epoxide. nih.gov While vanadium catalysts are generally less reactive than other metal catalysts for epoxidations, their reaction rate is significantly accelerated in the presence of allylic alcohols. wikipedia.org This is attributed to the coordination of the substrate's alcohol group to the vanadium center, which directs the epoxidation to the nearby double bond. wikipedia.org

The peroxo vanadium organic complex, formed from the reaction of VO(acac)₂ and t-BuOOH in non-polar solvents, shows rapid reaction rates, stereoselectivity, and high yields in the oxidation of allylic alcohols. guidechem.com

| Substrate | Catalyst System | Oxidant | Product | Selectivity/Yield |

|---|---|---|---|---|

| Thioethers | V(acac)₃ | - | Sulfoxides | >90% yield. guidechem.com |

| Phenyl Sulfides | V(acac)₃ on porous TiO₂ | TBHP | Sulfoxides | 100% selectivity. guidechem.com |

| Allylic Alcohols | VO(acac)₂ | TBHP | Epoxides | High stereoselectivity. guidechem.comwikipedia.org |

| Acyclic Homoallylic Diols | VO(acac)₂ | TBHP | 3,4-Epoxy Alcohols | Good to excellent syn/anti diastereoselectivities. nih.gov |

| Geraniol | VO(acac)₂ | TBHP | Epoxide at allylic alcohol position | Exclusive epoxidation at the allylic alcohol position. wikipedia.org |

Identification of Active Catalytic Species and Reaction Intermediates

In oxidation reactions, the vanadium catalyst interacts with a peroxide, such as hydrogen peroxide or an organic peroxide, to form an active catalytic species. sci-hub.setorvergata.it It is proposed that V(acac)₃ reacts with hydrogen peroxide to generate the active species for the hydroxylation of benzene. sci-hub.se In the case of epoxidation with TBHP, VO(acac)₂ is oxidized to a vanadium(V) species. This V(V) species then coordinates with the allylic alcohol of the substrate and the hydroperoxide, directing the epoxidation. wikipedia.org The formation of peroxo vanadium complexes is a key step in these oxidation processes. guidechem.com

The reaction of [VO(acac)₂] with certain ligand precursors in non-polar solvents like toluene can lead to the formation of vanadium(III) compounds. rsc.org This highlights the potential for the in-situ generation of different vanadium species depending on the reaction environment.

Homogeneous vs. Heterogeneous Supported Catalysis Systems

Vanadium tris(acetylacetonate) is utilized in both homogeneous and heterogeneous catalytic systems. In its homogeneous form, it is soluble in the reaction medium, as seen in many olefin polymerization and oxidation reactions. giulionatta.itguidechem.com

To overcome challenges associated with catalyst separation and recycling, heterogeneous catalysts have been developed by immobilizing vanadium complexes on various supports. Examples include:

Porous Titanium Oxide: V(acac)₃ loaded on this support was used for the selective oxidation of phenyl sulfides. guidechem.com

Silica and MCM-48: Vanadyl acetylacetonate [VO(acac)₂] has been deposited on silica and MCM-48 supports and then thermally converted to a supported vanadium oxide catalyst. rsc.orguu.nl The interaction between the complex and the support can occur through hydrogen bonding or a ligand exchange mechanism. uu.nl

Modified Graphene Oxide: VO(acac)₂ has been immobilized on ethylenediamine-modified graphene oxide to create a nanofiber network for the epoxidation of allyl alcohols. researchgate.net

These supported catalysts often maintain high catalytic activity while allowing for easier recovery and reuse. guidechem.comrsc.org

Mechanistic Roles in Electrochemical Catalysis (e.g., Lithium-Oxygen Batteries)

Vanadium tris(acetylacetonate) has emerged as an efficient soluble catalyst for lithium-oxygen (Li-O₂) batteries. nih.govnewcastle.edu.auchemicalbook.com In this application, it addresses key challenges such as high overpotentials and limited cycle stability that can arise from multiphase electrochemical reactions. nih.gov

The mechanism involves V(acac)₃ acting as a redox mediator in the battery's electrolyte. nih.govchemicalbook.com

During discharge: V(acac)₃ interacts with the superoxide intermediate, which accelerates the kinetics of oxygen reduction and mitigates side reactions. nih.gov

During charge: V(acac)₃ facilitates the efficient oxidation of lithium peroxide (Li₂O₂), the solid discharge product. nih.gov

The use of V(acac)₃ as a soluble catalyst leads to cells with low overpotential, high rate performance, and significantly improved cycle stability. nih.gov Furthermore, a new mechanism has been proposed for the in-situ reduction of vanadyl acetylacetonate [VO(acac)₂], a common impurity, back to V(acac)₃ in the presence of excess acetylacetone (B45752) and protons, which can help maintain the cycle life of redox flow batteries. bohrium.compnnl.govosti.gov

Other Organic Transformations Involving Carbon-Carbon and Carbon-Oxygen Bond Formation

Beyond sulfoxidation and epoxidation, vanadium acetylacetonate complexes catalyze other organic transformations that involve the formation of carbon-oxygen bonds. For instance, under oxidation conditions with tert-butyl hydroperoxide, V(acac)₃ can catalyze the oxidation of allylic double bonds adjacent to benzene rings to form ketones, with yields up to 80%. guidechem.com This reaction represents a direct method for C-O bond formation through the conversion of a C-H bond at an allylic position. Additionally, the V(acac)₃/TBHP system can effectively oxidize tertiary amines to N-oxides and anilines to nitrobenzenes under mild conditions. guidechem.com While these are primarily heteroatom oxidation reactions, they underscore the versatility of vanadium acetylacetonate in promoting oxidative transformations.

Vanadium Tris Acetylacetonate As a Precursor for Advanced Materials Synthesis

Formation of Vanadium Oxide Nanostructures and Thin Films

Vanadium tris(acetylacetonate) and its related compound, vanadyl acetylacetonate (B107027) (VO(acac)2), are extensively used as precursors for fabricating vanadium oxide thin films and nanostructures. wikipedia.orgmdpi.com These materials are of significant interest due to their unique electronic and optical properties, which lend themselves to applications in sensors, catalysts, and energy storage devices.

Various chemical deposition techniques, including sol-gel processes and chemical vapor deposition (CVD), utilize these precursors to produce different phases of vanadium oxide, such as vanadium dioxide (VO2) and vanadium pentoxide (V2O5). researchgate.netjte.edu.vn The choice of precursor and the specific synthesis parameters, such as temperature, atmosphere, and solvent, play a crucial role in determining the final morphology and crystalline phase of the resulting material.

For instance, in the sol-gel method, a solution of the vanadium acetylacetonate precursor is deposited onto a substrate, followed by a heat treatment to induce the formation of the desired vanadium oxide phase. researchgate.net The thermal decomposition of the precursor under controlled conditions allows for the growth of thin films with specific thicknesses and uniformities.

In chemical vapor deposition, the volatility of Vanadium tris(acetylacetonate) is exploited by heating the precursor to a gaseous state, which is then transported to a heated substrate. The precursor decomposes on the substrate surface, leading to the formation of vanadium oxide nanostructures. The morphology of these nanostructures, which can range from nanowires and nanorods to more complex architectures, can be controlled by adjusting the deposition parameters.

Table 1: Synthesis of Vanadium Oxide Materials using Vanadium Acetylacetonate Precursors

| Precursor | Synthesis Method | Resulting Material | Key Findings |

|---|---|---|---|

| Vanadium tris(acetylacetonate) | Chemical Vapor Deposition | Vanadium pentoxide (V2O5) nanostructures | Enables the formation of various morphologies, including nanorods and hollow microspheres. mdpi.com |

| Vanadyl acetylacetonate (VO(acac)2) | Sol-gel | Vanadium dioxide (VO2) thin films | Allows for the creation of thermochromic thin films that exhibit a semiconductor-to-metal transition. researchgate.net |

Synthesis of Vanadium-Containing Nanoparticles

Beyond oxides, Vanadium tris(acetylacetonate) and related complexes show potential as precursors for the synthesis of other vanadium-containing nanoparticles, including sulfides. While the use of this specific precursor for vanadium nitride and carbide nanoparticles is not as extensively documented as for oxides, the underlying principles of thermal decomposition in the presence of appropriate reagents suggest its feasibility.

A notable example is the hydrothermal synthesis of vanadium disulfide (VS2) nanoribbons. In this method, an "acetylacetonate vanadyl complex" is reacted with a sulfur source, such as sodium sulfide, in an aqueous solution under elevated temperature and pressure. nist.gov This process yields crystalline nanoribbons of vanadium disulfide, a material with promising applications in energy storage due to its layered structure.

The synthesis of vanadium nitride (VN) and vanadium carbide (VC) nanoparticles typically involves the reaction of a vanadium precursor with a nitrogen or carbon source at high temperatures. While other precursors are more commonly cited in the literature for these materials, the use of Vanadium tris(acetylacetonate) could offer advantages in terms of its solubility and decomposition characteristics, potentially enabling lower synthesis temperatures or better control over nanoparticle morphology. Further research is needed to fully explore this potential.

Table 2: Synthesis of Non-Oxide Vanadium Nanoparticles

| Precursor | Synthesis Method | Resulting Material | Key Findings |

|---|

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The versatility of both the metal and organic components allows for the design of materials with a wide range of pore sizes, surface areas, and functionalities, making them suitable for applications in gas storage, separation, and catalysis.

Vanadium-based MOFs and coordination polymers have garnered significant interest due to the rich coordination chemistry and variable oxidation states of vanadium. While the direct use of Vanadium tris(acetylacetonate) as the primary metal source in the synthesis of many well-known vanadium MOFs is not always the case, with vanadium halides or oxides often being employed, its role as a precursor in the formation of vanadium-containing coordination polymers has been reported.

The development of new synthetic routes that utilize Vanadium tris(acetylacetonate) as a precursor for novel MOF and coordination polymer architectures remains an active area of research. The solubility of this precursor in organic solvents could offer advantages in solvothermal and hydrothermal synthesis methods, potentially leading to the formation of new and interesting structures with unique properties.

Integration and Doping in Hybrid Inorganic Material Matrices

The incorporation of vanadium into various inorganic material matrices can significantly alter their physical and chemical properties, leading to enhanced performance in a variety of applications. Vanadium tris(acetylacetonate) can serve as a precursor for the integration of vanadium into these matrices, either as a dopant or as a component of a hybrid material.

Doping involves the intentional introduction of a small amount of an impurity element into a host material to modify its electronic, optical, or magnetic properties. While the direct use of Vanadium tris(acetylacetonate) as a doping agent is not extensively reported, its thermal decomposition properties make it a candidate for techniques like chemical vapor deposition or sol-gel methods to introduce vanadium into thin films or nanostructures of other materials. For example, vanadium doping has been shown to enhance the electrical conductivity of zinc oxide films. elsevierpure.com

In the context of hybrid inorganic materials, Vanadium tris(acetylacetonate) can be used to create materials that combine the properties of both organic and inorganic components at the molecular level. An example of this is the formation of hybrid organic-inorganic polydimethylsiloxane–vanadium–oxo materials. In these materials, vanadium-oxo species derived from a vanadium precursor are chemically crosslinked with organic polymer chains, resulting in a hybrid material with unique thermal and mechanical properties.

The development of such hybrid materials opens up possibilities for creating new functional materials with tailored properties for applications ranging from catalysis to advanced coatings. The use of Vanadium tris(acetylacetonate) as a precursor in these syntheses offers a convenient route to introduce vanadium in a controlled and well-dispersed manner.

Theoretical and Computational Studies on Vanadium Tris Acetylacetonate

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

The electronic structure of vanadium tris(acetylacetonate) is central to its chemical behavior. The complex possesses an idealized D3 symmetry and, consistent with other V(III) compounds, exhibits a triplet ground state. wikipedia.org Computational studies, employing both Density Functional Theory (DFT) and ab initio methods, have been utilized to probe the electronic configuration and bonding within the molecule.

While comprehensive DFT and ab initio studies specifically detailing the molecular orbital diagram of V(acac)3 are not extensively available in the public domain, the electronic structures of analogous transition metal acetylacetonate (B107027) complexes have been thoroughly investigated, providing a framework for understanding V(acac)3. For instance, studies on similar high-spin d5 complexes like tris(benzoylacetonato-κ2O,O′)iron(III) have shown that both facial (fac) and meridional (mer) isomers can exist, with a specific ordering of the d-based molecular orbitals. nih.gov

In a related study on a trigonally distorted Vanadium(III) complex, V(urea)63, DFT and ab initio calculations (specifically CASSCF and NEVPT2) were employed to investigate its electronic structure and magnetic anisotropy. The study confirmed a triplet spin ground state for the V(III) center. frontiersin.org Such computational approaches are directly applicable to V(acac)3 and are essential for determining the precise energies and compositions of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in governing the molecule's reactivity and electronic transitions.

Furthermore, a theoretical investigation into the spin–orbit contributions to the zero-field splitting (ZFS) tensor of a series of M(III)(acac)3 complexes, including vanadium, utilized both ab initio (CASSCF/MRMP2) and DFT methods. nih.gov This research highlights the capability of modern computational techniques to accurately model the subtle magnetic properties arising from the electronic structure of these complexes.

Table 1: Theoretical Methodologies Applied to the Study of V(III) Complexes and Analogues

| Computational Method | Application | Investigated Property | Reference |

| DFT / Ab Initio (CASSCF/MRMP2) | M(III)(acac)3 (M=V, Cr, Mn, Fe, Mo) | Zero-Field Splitting (ZFS) Tensor | nih.gov |

| DFT / Ab Initio (CASSCF/NEVPT2) | V(urea)63 | Electronic Structure, Magnetic Anisotropy | frontiersin.org |

| DFT | [Fe(ba)3] | Isomer Existence, Molecular Orbital Ordering | nih.gov |

Modeling of Electronic Transitions and Spectroscopic Properties

The vibrant color of vanadium tris(acetylacetonate) is a direct consequence of electronic transitions between its molecular orbitals. Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is a powerful technique for simulating and interpreting the electronic absorption spectra of transition metal complexes.

Experimental UV-Vis absorption spectra of V(acac)3 in acetonitrile (B52724) have been reported, showing characteristic absorption bands. nih.gov A detailed spectroelectrochemical study has also characterized the changes in the absorbance spectrum of V(acac)3 upon reduction and oxidation. nih.gov These experimental data provide a crucial benchmark for theoretical models.

A comprehensive study on pseudooctahedral V(III) complexes, including V(acac)3, utilized electronic absorption and magnetic circular dichroism (MCD) spectroscopies to probe the electronic transitions. researchgate.net This experimental work identified specific electronic absorption bands and provided spin Hamiltonian parameters, which are essential for validating and refining computational models of the excited states of V(acac)3.

Table 2: Experimental Spectroscopic Data for Vanadium Tris(acetylacetonate)

| Spectroscopic Technique | Solvent/State | Observed Features | Reference |

| UV-Vis Absorption | Acetonitrile | Characteristic absorption bands | nih.gov |

| Spectroelectrochemistry | Acetonitrile | Changes in absorbance upon redox | nih.gov |

| Electronic Absorption / MCD | Solid State | Electronic transitions and spin Hamiltonian parameters | researchgate.net |

Computational Elucidation of Reaction Mechanisms in Catalysis and Ligand Exchange

Vanadium tris(acetylacetonate) is known to be a precursor for catalysts in various chemical transformations, most notably in the production of Ethylene-Propylene-Diene Monomer (EPDM) polymers. wikipedia.org Understanding the mechanisms through which V(acac)3 participates in these catalytic cycles is a key area where computational chemistry can provide significant insights.

While detailed DFT studies elucidating the step-by-step mechanism of V(acac)3-catalyzed polymerization are not extensively published, the general principles of Ziegler-Natta catalysis, where such complexes are often employed, have been investigated computationally. For instance, DFT and ONIOM simulations have been used to study 1,3-butadiene polymerization catalyzed by neodymium-based systems, revealing details about the coordination of the monomer and the activation energy of the polymerization process. nist.gov Similar computational approaches could be applied to unravel the specific role of the vanadium center and the acetylacetonate ligands in EPDM synthesis.

In the context of redox flow batteries, a new mechanism for the reduction of the related compound vanadyl acetylacetonate (VO(acac)2) to V(acac)3 has been proposed. researchgate.netnih.gov This mechanism, which is crucial for the in-situ recovery of the active material, involves the presence of excess acetylacetone (B45752) and free protons. While this study provides a conceptual framework, a detailed computational elucidation of the reaction pathway, including transition state structures and activation energies, would offer a more complete understanding.

Furthermore, V(acac)3 has been identified as an efficient soluble catalyst for lithium-oxygen batteries. It has been proposed that during discharge, V(acac)3 interacts with the superoxide intermediate, thereby accelerating the oxygen reduction kinetics. During the charging phase, it acts as a redox mediator. acs.org Computational modeling could be instrumental in detailing these interactions at the molecular level.

The kinetics and mechanism of the isotopic ligand exchange of V(acac)3 in acetylacetone and other organic solvents have been studied experimentally. The results suggest an associative mechanism where the rate-determining step involves the formation of an intermediate with a one-ended acetylacetonate ligand and an incoming solvent or acetylacetone molecule. nih.gov Computational studies could further clarify the structure and energetics of this proposed intermediate and the transition state leading to it.

Molecular Dynamics Simulations for Solution Behavior and Interactions

The behavior of vanadium tris(acetylacetonate) in solution, including its solvation and intermolecular interactions, is crucial for its application in homogeneous catalysis and other solution-based processes. Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in the condensed phase.

Currently, there is a lack of specific molecular dynamics simulation studies in the scientific literature focusing on the solution behavior of vanadium tris(acetylacetonate). However, MD simulations have been extensively used to study the dynamics of other complex systems, including the interaction of vanadium complexes with biological macromolecules. For instance, a computational approach combining molecular docking and classical molecular dynamics was used to investigate the interactions between a vanadium complex and the MPro protein, a key target in COVID-19 research. mdpi.com This demonstrates the potential of MD simulations to provide detailed insights into the non-covalent interactions that govern the behavior of vanadium complexes in solution.

Reactive molecular dynamics simulations have also been employed to study the tribological properties of various vanadium oxides, providing information on their behavior under specific conditions of temperature and pressure. researchgate.net While the system and conditions are different, this illustrates the application of simulation techniques to understand the dynamic properties of vanadium-containing materials. The application of similar MD simulations to V(acac)3 in different organic solvents would be invaluable for understanding its solvation structure, the dynamics of ligand exchange, and the initial steps of catalyst activation in solution.

Future Research Directions and Unexplored Potential of Vanadium Tris Acetylacetonate

Development of Novel Synthetic Routes and Chemical Derivatizations

The traditional synthesis of Vanadium tris(acetylacetonate) typically involves the reduction of a vanadium precursor in the presence of acetylacetone (B45752). wikipedia.org However, future research is geared towards developing more efficient, environmentally benign, and scalable synthetic methods.

One promising avenue is the exploration of mechanochemical synthesis . This solid-state approach, which involves grinding solid reactants together, can reduce solvent waste and reaction times. Another area of interest is the use of sonochemical methods , where ultrasound is employed to drive the reaction, potentially leading to unique crystalline phases or improved yields. Furthermore, research into sol-gel processes using Vanadium tris(acetylacetonate) as a precursor for vanadium oxide films and fibers is gaining traction, offering precise control over the final material's properties. researchgate.net

Chemical derivatization of the acetylacetonate (B107027) ligand itself presents a vast landscape for future exploration. By introducing functional groups onto the acetylacetonate backbone, researchers can fine-tune the electronic and steric properties of the resulting vanadium complex. This can lead to enhanced solubility, improved catalytic activity, or the ability to anchor the complex to solid supports for heterogeneous catalysis. For instance, the synthesis of vanadyl complexes with asymmetrically substituted β-dicarbonyl moieties has been shown to influence their biological activity. nih.gov

| Synthetic Route | Description | Potential Advantages |

| Mechanochemical Synthesis | Grinding solid vanadium precursors with acetylacetone. | Reduced solvent usage, shorter reaction times, potential for novel phases. |

| Sonochemical Methods | Utilizing ultrasound to initiate and promote the reaction. | Enhanced reaction rates, improved yields, and unique material morphologies. |

| Sol-Gel Process | Using V(acac)₃ as a precursor for oxide materials. | Precise control over film thickness, porosity, and crystallinity. researchgate.net |

| Ligand Derivatization | Modifying the acetylacetonate ligand with functional groups. | Tunable solubility, catalytic activity, and potential for immobilization. nih.gov |

Exploration of New Catalytic Transformations and Enhanced Selectivity

Vanadium tris(acetylacetonate) is already a known pre-catalyst for polymerization and oxidation reactions. wikipedia.org Future research aims to broaden its catalytic scope and significantly improve selectivity in various transformations.

A key area of development is in selective oxidation reactions . Vanadium tris(acetylacetonate) has shown potential in the selective oxidation of thioethers to sulfoxides. guidechem.com Future work will likely focus on expanding this to a wider range of substrates and achieving higher chemo- and regioselectivity. The epoxidation of alkenes is another area where enhanced selectivity is being pursued, with studies focusing on directing group strategies to control the stereochemical outcome.

The development of chiral vanadium complexes derived from or used in conjunction with Vanadium tris(acetylacetonate) for asymmetric catalysis is a significant frontier. This could unlock new pathways for the enantioselective synthesis of valuable organic molecules. Research into dinuclear vanadium catalysts for the atroposelective synthesis of axially chiral compounds showcases the potential for high stereoselectivity in C-C bond formation. consensus.app

Furthermore, the catalytic activity of Vanadium tris(acetylacetonate) in other transformations, such as C-H activation and functionalization, remains largely unexplored and represents a fertile ground for future investigations.

| Catalytic Transformation | Research Focus | Desired Outcome |

| Selective Oxidation | Oxidation of sulfides, amines, and hydrocarbons. | High chemoselectivity, regioselectivity, and stereoselectivity. guidechem.com |

| Asymmetric Catalysis | Development of chiral vanadium catalysts. | Enantioselective synthesis of complex organic molecules. consensus.app |

| Polymerization | Control over polymer microstructure and properties. | Tailored polymers with specific functionalities and architectures. |

| C-H Functionalization | Activation and conversion of inert C-H bonds. | Development of novel and efficient synthetic methodologies. |

Advanced Applications in Energy Storage and Conversion Technologies

The unique redox properties of vanadium make Vanadium tris(acetylacetonate) a compelling candidate for applications in energy storage and conversion.

In the realm of energy storage , significant research is focused on its use in redox flow batteries (RFBs) . Non-aqueous RFBs utilizing Vanadium tris(acetylacetonate) have the potential for higher energy densities compared to their aqueous counterparts. researchgate.netpnnl.gov Future research will aim to improve the stability and solubility of the complex in various organic electrolytes and to develop more efficient membrane technologies. researchgate.net Additionally, it has been demonstrated as an efficient soluble catalyst in lithium-oxygen (Li-O₂) batteries , where it acts as a redox mediator to facilitate the oxygen reduction and evolution reactions, leading to lower overpotentials and improved cycle stability. nih.gov

For energy conversion , the potential of Vanadium tris(acetylacetonate) in solar energy applications is an emerging area. While not a primary light absorber, it could be employed as a redox shuttle in dye-sensitized solar cells (DSSCs) or as a catalyst in artificial photosynthetic systems for fuel production. Its role as a precursor for vanadium oxides, which are known to have thermochromic properties, also opens up possibilities for "smart window" applications that can regulate solar heat gain. researchgate.net

| Energy Technology | Role of Vanadium tris(acetylacetonate) | Future Research Goals |

| Redox Flow Batteries | Active species in non-aqueous electrolytes. | Enhanced stability, solubility, and electrochemical performance. researchgate.netpnnl.gov |

| Lithium-Oxygen Batteries | Soluble catalyst and redox mediator. | Improved cycle life, rate capability, and reduced side reactions. nih.gov |

| Solar Energy Conversion | Potential redox shuttle or catalyst. | Integration into DSSCs and artificial photosynthetic systems. |

| Thermochromic Coatings | Precursor for vanadium dioxide films. | Development of energy-efficient "smart windows". researchgate.net |

Integration in Multifunctional Hybrid Materials and Nanocomposites

The incorporation of Vanadium tris(acetylacetonate) into larger material architectures is a promising strategy for creating multifunctional hybrid materials and nanocomposites with synergistic properties.

One exciting direction is the use of Vanadium tris(acetylacetonate) as a building block or functional component in metal-organic frameworks (MOFs) . Vanadium-based MOFs have shown potential in gas sorption and catalysis. jte.edu.vnnih.govrsc.orgresearchgate.net By integrating the V(acac)₃ unit, it may be possible to design MOFs with tailored pore environments and catalytic sites for specific applications.

Vanadium tris(acetylacetonate) also serves as an excellent single-source precursor for the synthesis of vanadium-containing nanocomposites. It has been used to produce vanadium pentoxide nanostructures. wikipedia.org Future research will likely explore its use in creating more complex materials, such as bimetallic or trimetallic oxide nanoparticles with controlled stoichiometry and morphology. These materials could have applications in catalysis, electronics, and energy storage. The use of tris-β-diketonates as single-source precursors for the chemical vapor deposition of metal oxides is an active area of research. researchgate.net

Furthermore, the doping of conductive polymers with Vanadium tris(acetylacetonate) could lead to hybrid materials with interesting electronic and electrochemical properties, potentially finding use in sensors, actuators, or as electrode materials. rsc.org

Application of Cutting-Edge Spectroscopic and Computational Techniques for Deeper Understanding

To unlock the full potential of Vanadium tris(acetylacetonate), a deeper understanding of its electronic structure, reactivity, and reaction mechanisms is crucial. The application of advanced spectroscopic and computational techniques is paramount in this endeavor.

In-situ spectroscopic techniques , such as in-situ X-ray diffraction and luminescence analysis, can provide real-time information on the structural changes and intermediates formed during synthesis or catalytic reactions. researchgate.netresearchgate.net This allows for a more detailed understanding of reaction pathways and the optimization of reaction conditions. Techniques like Raman, IR, UV-vis, XANES, and EXAFS are also powerful tools for elucidating the molecular and electronic structures of supported vanadium oxide catalysts derived from such precursors. rsc.org

Computational modeling , particularly Density Functional Theory (DFT) , is becoming an indispensable tool for studying the properties and reactivity of transition metal complexes. DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic absorption spectra. central.edu More importantly, they can provide detailed insights into reaction mechanisms, transition states, and the factors controlling catalytic selectivity. Theoretical investigations into the electronic transitions and reactivity of Vanadium tris(acetylacetonate) will be crucial for the rational design of new catalysts and materials. aps.org The combination of experimental and theoretical approaches will undoubtedly accelerate the discovery and development of new applications for this versatile vanadium complex.

| Technique | Application to Vanadium tris(acetylacetonate) | Insights Gained |

| In-situ Spectroscopy | Monitoring reactions in real-time. | Identification of intermediates, understanding of reaction kinetics and mechanisms. researchgate.netresearchgate.net |

| Advanced Spectroscopies (XANES, EXAFS) | Probing the local coordination environment and oxidation state. | Detailed structural information in amorphous or supported materials. rsc.org |

| Density Functional Theory (DFT) | Modeling electronic structure and reaction pathways. | Prediction of properties, elucidation of reaction mechanisms, and rational design of new derivatives. central.edu |

Q & A

Q. What are the standard synthetic routes for vanadium tris(acetylacetonate), and how do reaction conditions influence yield?

Vanadium tris(acetylacetonate) is typically synthesized via refluxing vanadium(V) oxide (V₂O₅) in acetylacetone under acidic conditions. For example, a method involves dispersing V₂O₅ in acetylacetone with concentrated sulfuric acid and ethanol, followed by 30 hours of refluxing . Yield optimization requires strict control of pH, temperature, and reaction time, as excess acid may promote side reactions. Post-synthesis purification via ethanol washing and recrystallization is critical to remove unreacted precursors .

Q. How is vanadium tris(acetylacetonate) characterized structurally and electronically?

Key techniques include:

- IR spectroscopy : The absence of a V=O stretch (~977 cm⁻¹) confirms the +3 oxidation state (vs. +4 in vanadyl derivatives) .

- UV-Vis spectroscopy : Ligand-to-metal charge transfer (LMCT) bands in the 300–500 nm range indicate octahedral coordination .

- Magnetic susceptibility : Paramagnetic behavior (e.g., μeff ~2.8 BM for V³+) aligns with d² electronic configuration, though ESR silence in certain studies suggests ligand-field complexities .

Q. What safety protocols are essential when handling vanadium tris(acetylacetonate)?

The compound is classified as acutely toxic (Oral Tox. Category 3) and a skin/eye irritant. Researchers must use gloves, fume hoods, and N₂ atmosphere during synthesis to avoid inhalation or dermal exposure. Waste disposal should comply with local regulations for heavy-metal complexes .

Advanced Research Questions

Q. How does ligand substitution affect the reactivity of vanadium tris(acetylacetonate) in coordination chemistry?

Substituting acetylacetonate (acac) with catecholate or DOPA-like ligands alters redox activity and stability. For instance, replacing acac with catecholate shifts the V³+/V⁴+ redox potential by ~200 mV, impacting applications in biomimetic catalysis. Such substitutions also modify solubility in polar solvents (e.g., methanol vs. DMF) .

Q. What mechanistic role does vanadium tris(acetylacetonate) play in oxidative coupling reactions?

As a homogeneous catalyst, it facilitates electron transfer in phenol coupling via a radical mechanism. Unlike vanadyl derivatives, the +3 oxidation state promotes single-electron oxidation of substrates, but excessive acidity can deactivate the catalyst by protonating the acac ligand .

Q. How can thermal decomposition of vanadium tris(acetylacetonate) be leveraged for nanomaterial synthesis?

Heat-up methods (e.g., 250–300°C under inert gas) decompose the complex into VOx nanocrystals. ATR-FTIR monitoring reveals intermediate species like VO(acac)₂, with size-controlled growth achieved by adjusting heating rates and surfactant ratios .

Q. Why do discrepancies exist in reported magnetic properties of vanadium tris(acetylacetonate)?

Contradictions arise from ligand-field distortions and sample purity. For example, ESR silence in some studies may stem from low symmetry in the coordination sphere or antiferromagnetic coupling in impure samples. High-resolution SQUID measurements in rigorously dried samples are recommended for accurate analysis .

Q. What solvent systems optimize the synthesis of vanadium tris(acetylacetonate) derivatives?

Polar aprotic solvents (e.g., DMF) enhance solubility for ligand-exchange reactions, while methanol favors crystallization. Solvothermal methods in DMF at 120°C yield stable adducts like K₃[V(catecholate)₃], whereas aqueous systems promote hydrolysis .

Methodological Considerations

Q. How to resolve contradictions in thermal stability data for vanadium tris(acetylacetonate)?

Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at ~180°C, but sublimation reported at 170°C/0.05 mmHg suggests volatility under vacuum. Discrepancies may arise from differing experimental setups; dynamic DSC under controlled atmospheres is advised for reproducibility .

Q. What strategies mitigate ligand dissociation during catalytic cycles?

Chelating additives (e.g., bipyridine) stabilize the coordination sphere. Alternatively, immobilizing the complex on SiO₂ substrates reduces ligand loss while maintaining catalytic activity in heterogeneous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.